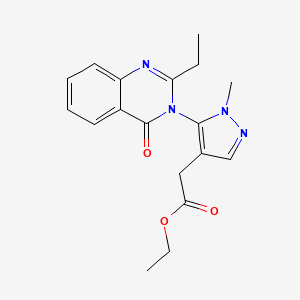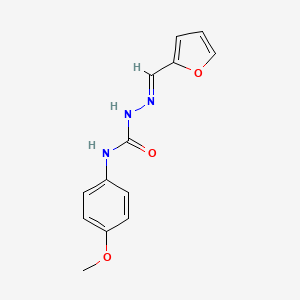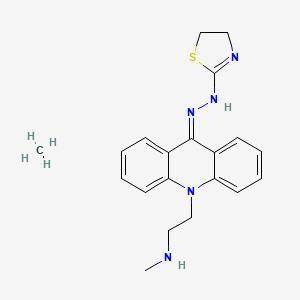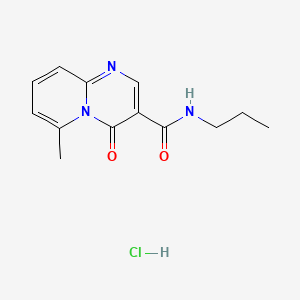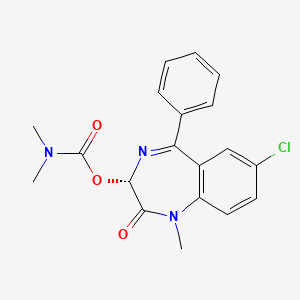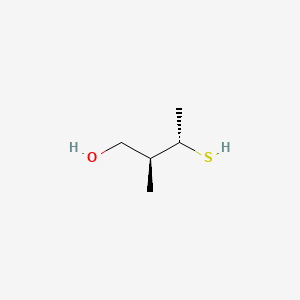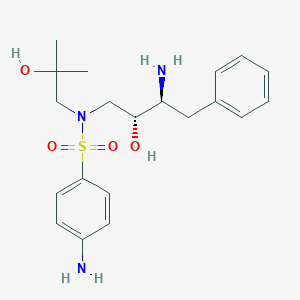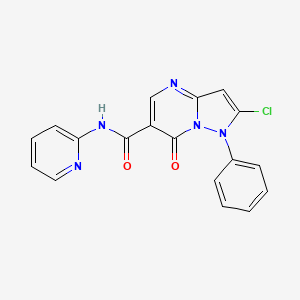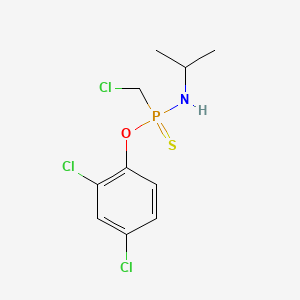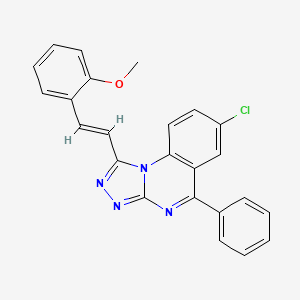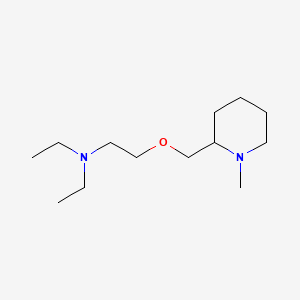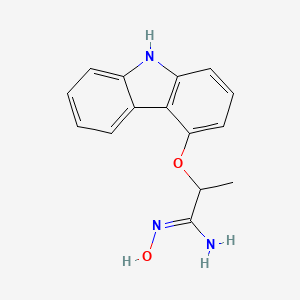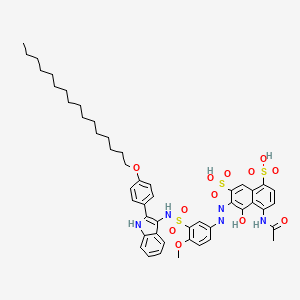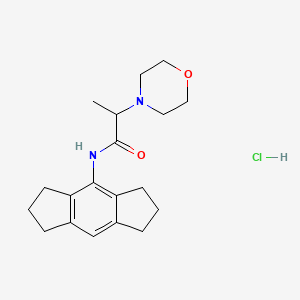
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a hexahydro-s-indacenyl group, a morpholine ring, and an acetamide moiety. This compound has garnered interest due to its potential as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride involves multiple steps. One common method includes the reaction of 1,2,3,5,6,7-hexahydro-s-indacene with appropriate reagents to introduce the morpholine and acetamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and biochemical pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. By binding to specific sites on the NLRP3 protein, it prevents the assembly and activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating diseases characterized by excessive inflammation .
Comparison with Similar Compounds
Similar Compounds
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-4-sulfonamide: Another NLRP3 inhibitor with a pyrazole ring instead of a morpholine ring.
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its morpholine ring and acetamide moiety contribute to its high affinity and selectivity for the NLRP3 inflammasome, making it a valuable compound for further research and development .
Properties
CAS No. |
85564-92-7 |
|---|---|
Molecular Formula |
C19H27ClN2O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18;/h12-13H,2-11H2,1H3,(H,20,22);1H |
InChI Key |
VZLFUAKLEGENRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


